Cas no 2228760-00-5 (3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine)

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
- 2228760-00-5
- EN300-1730616
-
- インチ: 1S/C11H14N4O2/c1-15-10(12)5-8(14-15)7-4-11(17-3)13-6-9(7)16-2/h4-6H,12H2,1-3H3
- InChIKey: MRGKLCBRLIPVSF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=C(C=C1C1C=C(N)N(C)N=1)OC
計算された属性
- せいみつぶんしりょう: 234.11167570g/mol
- どういたいしつりょう: 234.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 75.2Ų
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730616-0.5g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1730616-5.0g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1730616-10.0g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1730616-2.5g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1730616-10g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1730616-1g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1730616-0.1g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1730616-0.05g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1730616-0.25g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1730616-1.0g |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228760-00-5 | 1g |
$1299.0 | 2023-06-04 |
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amineに関する追加情報
3-(2,5-Dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview
The compound 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS No: 2228760-00-5) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical properties and promising applications in drug discovery and material science. In this article, we will delve into its structural features, synthesis methods, biological activities, and recent advancements in its research.
The molecular structure of 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine is characterized by a pyridine ring substituted with two methoxy groups at the 2 and 5 positions, connected to a pyrazole ring via an amino group. The pyrazole ring is further substituted with a methyl group at the 1-position. This arrangement creates a molecule with a high degree of structural complexity and functional diversity. The presence of multiple heteroatoms (nitrogen and oxygen) in the molecule contributes to its ability to engage in various types of interactions, including hydrogen bonding and π–π stacking, which are critical for its biological activity.
Recent studies have focused on the synthesis of 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine using efficient and scalable methods. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process. These advancements highlight the compound's potential for large-scale production in pharmaceutical and industrial settings.
The biological activity of 3-(2,5-dimethoxypyridin-4-yli)-1-methyl-pyrazolamine has been extensively studied in recent years. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapeutic agents. Additionally, this compound has shown selective inhibition against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore its potential role in the treatment of chronic diseases with high unmet medical needs.
In the field of material science, 3-(2,5-dimethoxypyridin-yli)-pyrazolamine has been investigated for its application as a building block in supramolecular chemistry. Its ability to form stable supramolecular assemblies through hydrogen bonding and π–π interactions makes it an attractive candidate for designing new materials with tailored properties. Recent research has explored its use in creating stimuli-responsive materials that can respond to external stimuli such as light or temperature changes.
Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity of 3-(dimethoxy-pyridin-yli)-pyrazolamine at the molecular level. Quantum mechanical calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the presence of methoxy groups on the pyridine ring. These effects influence its reactivity in various chemical transformations and contribute to its unique biological activity profile.
In conclusion, 3-(dimethoxy-pyridin-yli)-pyrazolamine (CAS No: 2228760) is a versatile compound with a wide range of applications across multiple disciplines. Its structural complexity, coupled with its promising biological activity and material science potential, makes it an exciting subject for further research. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.
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